monochlorotriazinyl--cyclodextrin
Description
Contextualizing Cyclodextrin (B1172386) Derivatives in Supramolecular Chemistry
Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch. researchgate.netresearchgate.net They are composed of α-1,4-linked D-glucopyranoside units, forming a truncated cone or bucket-like shape. rsc.orgnih.gov This unique structure features a hydrophilic exterior, making them water-soluble, and a hydrophobic internal cavity. rsc.orgnih.gov This "nano-container" allows cyclodextrins to encapsulate a wide variety of smaller, nonpolar "guest" molecules, forming non-covalent inclusion complexes. rsc.orgmdpi.com This host-guest interaction is the cornerstone of their function in supramolecular chemistry. researchgate.net
The ability to form these complexes allows cyclodextrins to modify the physicochemical properties of guest molecules, such as enhancing their aqueous solubility, stability, and bioavailability. nih.govnih.gov While native cyclodextrins (α-, β-, and γ-CD) are effective, their applications can be limited by factors like their water solubility. tandfonline.com To overcome these limitations and tailor their properties for specific tasks, researchers have developed numerous cyclodextrin derivatives through chemical modification. mdpi.comnih.gov By adding functional groups to the hydroxyl groups on the cyclodextrin rim, derivatives like hydroxypropyl-β-cyclodextrin and methyl-β-cyclodextrin have been created with improved solubility and complexation capabilities. mdpi.comnih.gov These modifications have significantly broadened the scope of cyclodextrin applications in fields ranging from pharmaceuticals to materials science. rsc.orgyoutube.com
Significance of Monochlorotriazinyl Functionalization in Reactive Systems
The functionalization of a cyclodextrin with a monochlorotriazinyl (MCT) group introduces a reactive anchor to the supramolecular host. tandfonline.comtandfonline.com This modification is achieved by reacting a cyclodextrin, typically β-cyclodextrin, with cyanuric chloride. researchgate.netscientific.net The resulting compound, monochlorotriazinyl-β-cyclodextrin (MCT-β-CD), retains the essential inclusion complex-forming ability of the parent cyclodextrin while gaining a crucial reactive capability. cyclochem.com
The significance of the monochlorotriazinyl group lies in its ability to form stable, covalent bonds with nucleophilic groups, such as the hydroxyl (-OH) groups found on the surface of materials like cotton and other cellulosic fibers. cyclochem.comcyclochem.com The chlorine atom on the triazine ring is a good leaving group, facilitating a nucleophilic substitution reaction under specific conditions, such as elevated temperature and alkaline pH. cyclochem.comresearchgate.net This reaction permanently grafts the cyclodextrin molecule onto the substrate. researchgate.net
This immobilization is highly desirable in applications where the long-term presence of the cyclodextrin cavity on a surface is required. For instance, in the textile industry, MCT-β-CD is used to create functional fabrics that can entrap fragrances, antimicrobial agents, or insect repellents, providing a controlled-release effect that is durable to washing. researchgate.netresearchgate.net The reactive nature of MCT-β-CD thus transforms the cyclodextrin from a soluble additive into a permanent, functional part of a material's surface.
Historical Development and Evolution of Research Perspectives on Reactive Cyclodextrins
The history of cyclodextrins began in 1891 with their first mention by Villiers. researchgate.net For several decades, research remained in a discovery and exploration phase. researchgate.netresearchgate.net The industrial era for cyclodextrins began around the 1970s, leading to their wider availability and application in various industries, including food, cosmetics, and pharmaceuticals. researchgate.netnih.gov
The evolution of research perspectives shifted towards enhancing and diversifying the properties of native cyclodextrins. This led to the development of a vast number of derivatives designed to improve solubility, stability, and binding affinity. rsc.orgmdpi.com Within this context, the concept of "reactive cyclodextrins" emerged from the desire to permanently affix their unique cavities onto solid supports.
The synthesis of monochlorotriazinyl-β-cyclodextrin was a significant step in this direction. Researchers leveraged the well-established chemistry of triazine-based reactive dyes, which were already used to covalently bond colors to textile fibers. By applying this principle to cyclodextrins, they created a molecule capable of being durably grafted onto surfaces. researchgate.net Early research focused on the synthesis of MCT-β-CD and demonstrating its ability to be fixed onto cotton. researchgate.netscientific.net Subsequent studies have optimized the grafting process and explored a wide range of applications, from creating aroma-releasing textiles to developing materials with enhanced adsorption properties. researchgate.netresearchgate.net This progression reflects a broader trend in supramolecular chemistry towards creating dynamic, functional materials by integrating molecular recognition and covalent chemistry.
Research Findings on Monochlorotriazinyl-β-cyclodextrin (MCT-β-CD)
The synthesis and application of MCT-β-CD have been the subject of detailed scientific investigation. Key findings from research studies provide insight into its preparation and characteristics.
| Parameter | Finding | Source |
| Synthesis Yield | 61.72% | researchgate.netscientific.net |
| Average Degree of Substitution (DS) | 1.43 (hydroxyl groups per CD) | researchgate.netscientific.net |
| Water Solubility (at room temp.) | 0.40 g/mL | researchgate.netscientific.net |
| Binding Stoichiometry | Forms 1:1 inclusion complexes with guest molecules like wormwood oil. | tandfonline.comtandfonline.com |
| Immobilization Method | Can be fixed to cotton fabrics using a pad-dry-cure method at high temperature. | researchgate.net |
Comparison of Native vs. Functionalized Cyclodextrin
The modification of β-cyclodextrin with a monochlorotriazinyl group significantly alters its properties, enhancing its utility for specific reactive applications.
| Property | Native β-Cyclodextrin | Monochlorotriazinyl-β-cyclodextrin (MCT-β-CD) | Source |
| Reactivity | Chemically inert hydroxyl groups. | Contains a reactive monochlorotriazinyl group capable of forming covalent bonds. | cyclochem.comcyclochem.com |
| Water Solubility | Limited water solubility. | Higher water solubility (0.40 g/mL). | tandfonline.comscientific.net |
| Primary Function | Forms reversible, non-covalent inclusion complexes in solution. | Forms inclusion complexes and can be permanently grafted onto substrates. | researchgate.nettandfonline.com |
| Application Example | Solubilizer for poorly soluble drugs in liquid formulations. | Functional finishing for textiles to immobilize fragrances or other agents. | researchgate.netnih.gov |
Properties
CAS No. |
187820-08-2 |
|---|---|
Molecular Formula |
C15H25Cl2N3O2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Monochlorotriazinyl Cyclodextrin
Established Synthetic Pathways for Monochlorotriazinyl-Cyclodextrin Conjugates
The most common method for preparing monochlorotriazinyl-cyclodextrin involves the reaction of a cyclodextrin (B1172386), typically β-cyclodextrin (β-CD), with a triazine precursor. scientific.netupc.edu This process yields a reactive cyclodextrin derivative that can form stable covalent bonds with nucleophilic groups. researchgate.net
Reaction Mechanisms and Pathways with Triazine Precursors
The primary triazine precursor used for the synthesis of MCT-β-CD is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. scientific.netupc.edu The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl groups (-OH) on the cyclodextrin molecule act as nucleophiles, attacking the electrophilic carbon atoms of the cyanuric chloride ring and displacing the chlorine atoms. upc.edu
Cyanuric chloride possesses three chlorine atoms that exhibit different reactivity levels based on temperature. cyclochem.com This differential reactivity allows for a stepwise substitution, which is crucial for synthesizing the monochlorotriazinyl derivative.
The reaction is typically initiated by reacting cyanuric chloride with β-cyclodextrin. scientific.net The hydroxyl groups of the cyclodextrin attack the triazine ring, leading to the substitution of one of the chlorine atoms and forming the monochlorotriazinyl-β-cyclodextrin. upc.edu This process results in the formation of a covalent bond between the cyclodextrin and the triazine ring, with two remaining reactive chlorine atoms on the triazine moiety. To obtain the final monochlorotriazinyl product, the reaction conditions are controlled to favor monosubstitution, leaving one reactive chlorine for subsequent applications, such as binding to textile fibers. cyclochem.com
One of the challenges in this synthesis is the concurrent production of sodium chloride as a by-product, which can complicate the purification process and impact the final product's cost and quality. cyclochem.com
Influence of Reaction Parameters on Derivatization Process
The efficiency, yield, and degree of substitution in MCT-β-CD synthesis are highly dependent on several key reaction parameters. Careful control of these factors is essential for optimizing the production of the desired derivative.
The pH of the reaction medium plays a critical role in the synthesis of MCT-β-CD. The reaction is typically carried out under alkaline conditions, which are necessary to deprotonate the hydroxyl groups of the cyclodextrin, thereby increasing their nucleophilicity. Sodium hydroxide (B78521) is commonly added to adjust the pH to the optimal range. researchgate.net
For instance, in some procedures, the pH is adjusted to around 8 to facilitate the initial reaction. researchgate.net In other described methods, a higher pH of 12 is used during the addition of the β-CD solution to promote the reaction with the dichlorotriazine intermediate. researchgate.net The pH must be carefully monitored and controlled, as excessively high pH can lead to the hydrolysis of the cyanuric chloride and the final product. Conversely, a pH that is too low will result in insufficient activation of the cyclodextrin hydroxyl groups, leading to poor reaction yields.
Temperature is a crucial parameter for controlling the stepwise reaction of cyanuric chloride. The three chlorine atoms on the triazine ring have different reactivities at different temperatures, a characteristic that is exploited to control the degree of substitution. cyclochem.com
The initial phase of the reaction, the hydrolysis of cyanuric chloride to dichlorotriazine sodium salt, is often conducted at low temperatures, such as in an ice bath at 0°C. researchgate.net The subsequent reaction with β-cyclodextrin is also performed at controlled, low temperatures, for example, at 10°C, to ensure that only one chlorine atom is substituted by the cyclodextrin. researchgate.net Maintaining these low temperatures is critical to prevent further substitution, which would lead to di- or tri-substituted cyclodextrin derivatives and cross-linking. One study reported a yield of 61.72% under their specific reaction conditions. scientific.netresearchgate.net
In a typical synthesis, a specific mass of cyanuric chloride is dispersed in a defined volume of cold water, often with the aid of an emulsifier like sodium dodecyl sulfate (B86663) (SDS) to ensure proper dispersion. researchgate.net The concentration of the β-cyclodextrin solution is also carefully prepared. The molar ratio of the cyclodextrin to the triazine precursor is a key variable. For example, studies on similar cyclodextrin polymer synthesis using epichlorohydrin (B41342) as a cross-linker have shown that adjusting the molar ratio is essential for tailoring the polymer's properties. mdpi.com While specific ratios for MCT-β-CD synthesis can vary, the goal is to favor monosubstitution. One study achieved an average degree of substitution of 1.43. scientific.netresearchgate.net
Table 1: Reported Synthesis Parameters and Results
| Parameter | Value | Reference |
|---|---|---|
| Yield | 61.72% | scientific.netresearchgate.net |
| Average Degree of Substitution (DS) | 1.43 | scientific.netresearchgate.net |
| Initial Reaction Temperature | 0°C | researchgate.net |
| Substitution Reaction Temperature | 10°C | researchgate.net |
| pH for β-CD addition | 12 | researchgate.net |
| Final Water Solubility of Product | 0.40 g/mL | scientific.netresearchgate.net |
The choice of solvent is critical for the synthesis of MCT-β-CD. The reaction is typically carried out in an aqueous medium. researchgate.net Water is a suitable solvent as it can dissolve the β-cyclodextrin and the sodium hydroxide used for pH control. However, cyanuric chloride has limited solubility in water, which necessitates the use of dispersion techniques or emulsifiers to ensure a homogenous reaction mixture. researchgate.net
In some protocols, an emulsifier such as sodium dodecyl sulfate (SDS) is used to disperse the cyanuric chloride in cold water. researchgate.net In other cases, the cyanuric chloride is first hydrolyzed in an aqueous sodium hydroxide solution to form a clear solution of dichlorotriazine sodium salt before the addition of the cyclodextrin solution. researchgate.net The use of organic co-solvents is also a possibility, as seen in other cyanuric chloride reactions, though for the synthesis of MCT-β-CD for applications like textile finishing, aqueous systems are often preferred for environmental and practical reasons. dtic.mil
Post-Synthetic Modifications and Further Derivatization of Monochlorotriazinyl-Cyclodextrin
Following the initial synthesis of monochlorotriazinyl-cyclodextrin, a realm of possibilities opens up for its further chemical modification. These post-synthetic derivatizations are crucial for fine-tuning the properties of the molecule, either by altering the reactivity of the triazinyl anchor or by tailoring the substitution on the cyclodextrin scaffold itself. Such modifications are instrumental in designing bespoke MCT-CD derivatives for specialized applications.
Chemical Transformations of the Triazinyl Moiety for Enhanced Reactivity
The single chlorine atom on the triazinyl ring of MCT-CD is the primary site of its reactivity, readily undergoing nucleophilic substitution. While highly effective for reactions with nucleophiles like the hydroxyl groups of cellulose (B213188), enhancing this reactivity can broaden its applicability.
The reactivity of the chlorotriazine group is intrinsically linked to the reaction conditions, particularly pH. In alkaline mediums, the hydroxyl groups of substrates are deprotonated, increasing their nucleophilicity and facilitating the reaction with the electron-deficient triazine ring. However, at very high pH, hydrolysis of the chlorotriazine moiety can occur, leading to an inactive hydroxyl-triazine derivative and reducing the grafting yield.
Further chemical transformations can be employed to modulate the reactivity of the triazinyl group. One approach involves the substitution of the chlorine atom with a more reactive leaving group. However, a more common and practical strategy is to introduce different nucleophiles to the triazine ring, thereby creating a new functionalized cyclodextrin derivative. For instance, the reaction of MCT-CD with various polyamines, such as linear polyethyleneimine (LPEI), polyallylamine (PAA), and ε-poly-L-lysine (EPL), results in the formation of network polymers. mdpi.comnih.gov This nucleophilic substitution reaction effectively crosslinks the polymer chains, with the reactivity being influenced by the molecular structure of the polyamine and the reaction conditions. mdpi.com
The reactive chlorine atom of the triazinyl group can readily react with nucleophilic residues such as -OH to form covalent bonds. researchgate.net This inherent reactivity makes MCT-β-CD a versatile anchor for a wide range of materials, including cotton, wool, and even mixed fibers like cotton/polyurethane and cotton/polyamide. researchgate.netnih.gov
Table 1: Research Findings on Nucleophilic Substitution of Monochlorotriazinyl-β-Cyclodextrin (MCT-β-CD)
| Reactant | Nucleophile | Product | Key Findings | Reference |
| MCT-β-CD | Polyamines (LPEI, PAA, EPL) | Network Polymers | Porous polymers formed via reaction-induced phase separation. Morphology affected by polyamine structure and reaction conditions. | mdpi.com |
| MCT-β-CD | Wool Fabric | Modified Wool | Enhanced printability and antibacterial activity due to the grafted β-CD moieties. | nih.gov |
Strategies for Tailoring Substitution Patterns on Cyclodextrin Rings
The distribution of monochlorotriazinyl groups on the cyclodextrin ring significantly impacts the final properties of the derivative. The initial synthesis typically results in a random substitution pattern, with a certain average degree of substitution (DS). However, for many advanced applications, precise control over the number and position of the substituents is highly desirable.
The primary hydroxyl groups (C-6) of the cyclodextrin are generally more nucleophilic and less sterically hindered than the secondary hydroxyl groups (C-2 and C-3), making them the preferred sites for initial substitution. researchgate.net However, various strategies have been developed to achieve more controlled and selective modifications.
Protection/Deprotection Strategies: A classic approach to achieving regioselectivity involves the use of protecting groups. This multi-step process includes:
Protection of all hydroxyl groups.
Selective deprotection of the desired hydroxyl groups (e.g., all primary C-6 hydroxyls).
Reaction of the deprotected hydroxyls with the desired reagent (in this case, cyanuric chloride followed by controlled hydrolysis to MCT-CD).
Removal of the remaining protecting groups.
Controlling Reaction Conditions: The substitution pattern can be influenced to some extent by carefully controlling the reaction conditions during the initial synthesis. Factors such as the reaction temperature, the nature of the base used, and the reaction time can affect the relative reactivity of the different hydroxyl groups. nih.gov For instance, using a bulky base might favor the substitution at the less sterically hindered primary hydroxyls.
Enzymatic Synthesis: Enzymatic methods offer a high degree of regioselectivity. Specific enzymes, such as proteases in non-aqueous media, can catalyze the transesterification of cyclodextrin at specific positions. nih.gov For example, alkaline protease from Bacillus subtilis has been used to selectively conjugate drug molecules to the secondary hydroxyl groups of β-cyclodextrin. nih.gov This approach could potentially be adapted for the regioselective synthesis of MCT-CD conjugates.
Self-Acylating Cyclodextrins: An intriguing catalyst-free method involves the self-acylation of cyclodextrins using vinyl esters in an organic solvent. nih.gov This reaction has been shown to preferentially occur at the C-2 position of the glucose unit, suggesting a regioselective catalytic role of the cyclodextrin itself. nih.gov
Table 2: Strategies for Selective Modification of Cyclodextrin Hydroxyl Groups
| Strategy | Description | Key Advantages | Key Disadvantages | Reference |
| Protection/Deprotection | Multi-step process involving protection, selective deprotection, substitution, and deprotection. | High regioselectivity. | Complex, time-consuming, and can have lower overall yields. | nih.govcityu.edu.hk |
| Control of Reaction Conditions | Adjusting parameters like temperature, base, and time to influence the reactivity of different hydroxyls. | Simpler than protection/deprotection. | Limited selectivity. | nih.gov |
| Enzymatic Synthesis | Use of enzymes to catalyze regioselective reactions. | High regioselectivity under mild conditions. | Enzyme cost and stability can be a factor. | nih.gov |
| Self-Acylation | Catalyst-free reaction in an organic solvent leading to preferential substitution. | Simple, one-step process. | Limited to specific types of modifications. | nih.gov |
By employing these advanced synthetic and derivatization strategies, researchers can create a diverse library of monochlorotriazinyl-cyclodextrin derivatives with tailored properties, opening new avenues for their application in cutting-edge technologies.
Covalent Immobilization and Grafting of Monochlorotriazinyl Cyclodextrin Onto Substrates
Fundamental Principles of Covalent Attachment to Diverse Substrates
The covalent attachment of MCT-β-CD to substrates is a chemically driven process that results in a durable and lasting functionalization. The key to this process lies in the reactive nature of the monochlorotriazinyl group appended to the cyclodextrin (B1172386) molecule.
Monochlorotriazinyl-β-cyclodextrin is a reactive derivative of β-cyclodextrin, synthesized through the reaction of β-cyclodextrin with cyanuric chloride. nih.govencyclopedia.pub The triazine ring in the MCT group contains a highly reactive chlorine atom. This chlorine atom is susceptible to nucleophilic substitution reactions. nih.govutwente.nl Substrates possessing nucleophilic functional groups, such as hydroxyl (-OH), amino (-NH2), or thiol (-SH) groups, can act as nucleophiles. utwente.nl
The reaction mechanism involves the nucleophilic attack of a functional group on the substrate onto the carbon atom of the triazine ring that is bonded to the chlorine atom. This attack leads to the displacement of the chloride ion and the formation of a new covalent bond between the substrate and the triazinyl moiety of the cyclodextrin. nih.govresearchgate.net This process is analogous to the mechanism by which reactive dyes bind to textile fibers. utwente.nlresearchgate.net The reaction is typically carried out under alkaline conditions, which facilitates the deprotonation of the nucleophilic groups on the substrate, enhancing their nucleophilicity and promoting the reaction. researchgate.neticm.edu.pl
The outcome of the nucleophilic substitution reaction is the formation of a highly stable ether, amine, or thioether linkage, depending on the nature of the nucleophilic group on the substrate. This covalent bond permanently anchors the MCT-β-CD molecule to the surface of the material. nih.govresearchgate.net The durability of this bond ensures that the functional properties imparted by the cyclodextrin are not lost during subsequent processing or use, such as washing in the case of textiles. researchgate.netscispace.com The stability of this covalent linkage is a significant advantage over non-covalent immobilization methods, which rely on weaker interactions like van der Waals forces or hydrogen bonds. scispace.com
Immobilization Techniques for Various Material Classes
The principles of covalent attachment of MCT-β-CD have been successfully applied to a variety of materials. The specific immobilization technique often depends on the nature of the substrate and its inherent functional groups.
Cellulosic materials, rich in hydroxyl groups, are ideal candidates for functionalization with MCT-β-CD. nih.govencyclopedia.pub The abundant -OH groups on the cellulose (B213188) polymer chains act as nucleophiles to react with the monochlorotriazinyl group. nih.govresearchgate.net
Cotton, being almost pure cellulose, has been extensively studied for functionalization with MCT-β-CD. icm.edu.plscispace.com A common and effective method for this process is the "pad-dry-cure" technique. icm.edu.pl This method involves the following steps:
Padding: The cotton fabric is immersed in an aqueous solution containing MCT-β-CD and an alkali, typically sodium carbonate. icm.edu.pl
Drying: The padded fabric is then dried to remove excess water.
Curing: The dried fabric is subjected to a high-temperature curing process, which provides the necessary energy to drive the covalent reaction between the hydroxyl groups of the cotton cellulose and the reactive chlorine atom of the MCT-β-CD. icm.edu.plscispace.com
The efficiency of the grafting process is influenced by several factors, including the concentration of MCT-β-CD, the pH of the padding solution, and the curing temperature and time. scispace.com Optimization of these parameters is crucial to achieve a high graft yield and desired functional properties.
Table 1: Optimized Conditions for MCT-β-CD Grafting on Cotton
| Parameter | Optimized Value | Effect on Grafting |
|---|---|---|
| MCT-β-CD Concentration | 60-80 g/L | Higher concentration generally leads to a higher graft yield due to increased availability of MCT-β-CD molecules. icm.edu.plscispace.com |
| pH | 8-10 | Alkaline pH is necessary to activate the hydroxyl groups of cellulose, enhancing their nucleophilicity. scispace.com |
| Curing Temperature | 125-150 °C | Higher temperatures accelerate the reaction rate, but excessive heat can cause degradation of the cellulose. icm.edu.plscispace.com |
Research has demonstrated that the covalent grafting of MCT-β-CD onto cotton fabrics significantly enhances their properties, such as the ability to encapsulate and control the release of active compounds like fragrances or antimicrobial agents. emerald.comemerald.com
Table 2: Research Findings on Functionalized Cotton Fabrics
| Property Investigated | Key Finding | Reference |
|---|---|---|
| Nitrogen Content (%) | Increased nitrogen content confirms the successful grafting of nitrogen-containing triazinyl groups onto the cotton. scispace.com | scispace.com |
| Graft Yield (%) | Optimization of reaction conditions leads to a substantial graft yield, indicating a high degree of functionalization. scispace.com | scispace.com |
| Wash Durability | The functional finish exhibits good durability to multiple washing cycles, confirming the stability of the covalent bond. scispace.comemerald.com | scispace.comemerald.com |
| Tensile Strength | The grafting process can be optimized to minimize any adverse effects on the mechanical properties of the cotton fabric. scispace.com | scispace.com |
The principles and methods used for cotton can also be applied to other cellulose-based materials, such as flax. Flax fibers, which are also primarily composed of cellulose, possess the necessary hydroxyl groups for covalent reaction with MCT-β-CD. While much of the literature focuses on cotton, the underlying chemistry is directly transferable to other cellulosic substrates. The successful grafting of MCT-β-CD onto materials like hemp has also been reported, further demonstrating the versatility of this functionalization approach for a range of natural fibers. icm.edu.pl The optimization of process parameters, similar to those for cotton, would be necessary to achieve efficient grafting on flax and other such materials.
Grafting onto Cellulosic Substrates
Starch and Hydrolyzed Starch Conjugation
The chemical modification of starch and its hydrolyzed forms with MCT-β-CD has been investigated to create novel polymeric products for applications such as textile sizing. tandfonline.comiaea.org The synthesis involves the reaction of MCT-β-CD with the hydroxyl groups of the starch molecules. researchgate.net Studies have shown that the reaction conditions significantly influence the extent of conjugation, which is often quantified by the nitrogen percentage of the final product, as the triazinyl ring of MCT-β-CD contains nitrogen. tandfonline.comresearchgate.net
Optimal reaction conditions have been identified to maximize the grafting of MCT-β-CD onto starch. The reaction is significantly more favorable in alkaline media compared to acidic conditions. tandfonline.comresearchgate.net Among various alkaline catalysts, sodium hydroxide (B78521) (NaOH) at a concentration of 10 g/L proved to be the most effective. tandfonline.comresearchgate.net The maximization of the reaction yield was achieved at a temperature of 40°C with a reaction time of 60 minutes. tandfonline.comresearchgate.net The concentration of MCT-β-CD is also a determining factor in the extent of the reaction. iaea.org
The resulting starch-MCT-β-CD conjugates exhibit altered physicochemical properties. The apparent viscosity of these polymeric products is dependent on both the degree of modification (nitrogen percentage) and the extent of acid hydrolysis the starch underwent prior to the reaction. tandfonline.comresearchgate.net Evidence of covalent bond formation between the starch and the reactive cyclodextrin has been confirmed through Fourier-transform infrared (FT-IR) analysis. iaea.org
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Medium | Alkaline | tandfonline.comresearchgate.net |
| Catalyst | NaOH (10 g/L) | tandfonline.comresearchgate.net |
| Temperature | 40°C | tandfonline.comresearchgate.net |
| Time | 60 minutes | tandfonline.comresearchgate.net |
Immobilization on Synthetic Polymeric Substrates
The reactive nature of MCT-β-CD allows for its covalent immobilization onto various synthetic polymers, enhancing their functionality for a range of applications, including textiles and advanced materials. mdpi.comnih.govcyclochem.com
Polyester (B1180765) fibers, while widely used, are chemically inert. To covalently graft MCT-β-CD, the surface of the polyester must first be modified. nih.gov A common method is alkaline hydrolysis, which creates reactive hydroxyl groups on the fiber surface. nih.gov These newly formed hydroxyls can then react with the monochlorotriazinyl group of MCT-β-CD, forming a stable, covalent bond. nih.gov This functionalization allows the polyester to adsorb bioactive molecules and can improve properties such as dyeability and antistatic capabilities. nih.govresearchgate.net The permanent fixation of MCT-β-CD onto polyester and cotton/polyester blends has been shown to improve the water uptake capacity of the fabrics without negatively impacting their physical or mechanical properties. researchgate.net
MCT-β-CD readily reacts with polymers rich in amine groups, such as polyethyleneimine (PEI) and polyallylamine (PAA). mdpi.comnih.gov The reaction is a nucleophilic substitution where the primary and secondary amines of the polyamines attack the carbon atom of the chlorotriazine ring, displacing the chlorine atom and forming a covalent bond. mdpi.com This crosslinking reaction can be used to produce network polymers with β-cyclodextrin moieties. mdpi.comnih.gov
Research has shown that this conjugation can be used to immobilize cyclodextrin onto substrates like PET cloths at room temperature. cyclochem.com In one study, a combination of MCT-β-CD and PEI in an aqueous solution was successfully immobilized on PET cloth. cyclochem.com The process was effective at room temperature, though heating to 120°C significantly shortened the required immobilization time. cyclochem.com Interestingly, when PAA was used instead of PEI under the same conditions, no immobilization was observed, suggesting that the reaction kinetics between MCT-β-CD and the specific polyamine are a critical factor. cyclochem.com The reaction between MCT-β-CD and PAA in solution may be much faster than with PEI, preventing effective grafting onto the substrate. cyclochem.com The resulting porous polymers from these reactions have applications in dye adsorption, capturing molecules through ionic interactions, π-π interactions, and inclusion complexation within the β-cyclodextrin cavity. mdpi.comnih.gov
Functionalization of Inorganic and Hybrid Materials
The covalent grafting of MCT-β-CD extends beyond organic polymers to inorganic and hybrid materials, creating advanced functional composites for specialized applications.
Graphene oxide (GO) can be functionalized with MCT-β-CD through a simple chemical bonding method. researchgate.net The hydroxyl and epoxy groups on the surface of GO serve as anchor points for the reactive triazinyl group of the cyclodextrin. The resulting hybrid material, GO-MCT-β-CD, combines the high surface area and unique electronic properties of graphene with the molecular recognition and encapsulation capabilities of cyclodextrin. researchgate.net
This composite has been successfully utilized as a nanoreactor for green oxidation reactions. researchgate.net For instance, GO-MCT-β-CD has been shown to effectively catalyze the oxidation of benzyl (B1604629) alcohol derivatives to their corresponding aldehydes using N-bromosuccinimide in water. researchgate.net The cyclodextrin cavity is thought to play a role in substrate binding and selectivity, while the graphene oxide support provides a stable, heterogeneous platform. This approach avoids over-oxidation and allows for good to excellent yields depending on the specific substrate. researchgate.net
MCT-β-CD has been used to functionalize cellulosic filtering media, such as filter paper, to create advanced filters with enhanced decontamination potential. tuiasi.ro The permanent immobilization of cyclodextrin onto the filter's polymeric support is achieved via the reaction between MCT-β-CD and the hydroxyl groups of the cellulose fibers. tuiasi.ro
The resulting functionalized filter paper exhibits improved properties. Characterization through methods like FT-IR-ATR, SEM-EDX, and DSC analysis confirms the successful grafting. tuiasi.ro The modification aims to improve the mechanical resistance of the paper in both dry and wet states. tuiasi.ro While the chemical treatment can lead to a decrease in pore size distribution and air permeability, the fundamental filtration characteristics, such as efficacy and resistance to pressure variation, are maintained. tuiasi.ro This functionalization confers the ability to capture pollutants not just by physical filtration but also through inclusion complexation within the cyclodextrin cavities. tuiasi.ro
| Substrate | Key Findings | Reference |
|---|---|---|
| Starch / Hydrolyzed Starch | Reaction is favored in alkaline media (NaOH catalyst) at 40°C. Product viscosity depends on nitrogen content. | tandfonline.comresearchgate.net |
| Polyester Fiber | Requires pre-treatment (alkaline hydrolysis) to create reactive -OH groups for covalent bonding. | nih.gov |
| Polyethyleneimine (PEI) | Forms crosslinked network polymers. Enables immobilization on PET cloth at room temperature. | cyclochem.com |
| Graphene Oxide (GO) | GO-MCT-β-CD composite acts as a nanoreactor for selective green oxidation reactions. | researchgate.net |
| Filtering Media (Cellulose) | Improves mechanical resistance and adds pollutant capture capability via inclusion complexation. | tuiasi.ro |
Polymerization and Crosslinking Chemistry Involving Monochlorotriazinyl Cyclodextrin
Formation of Network Polymers and Hydrogels through Reaction with Polyamines
The reaction between monochlorotriazinyl-β-cyclodextrin and polyamines is a key method for creating network polymers and hydrogels. mdpi.comnih.gov These reactions leverage the high reactivity of the amine groups in polyamines towards the chlorotriazine moiety of MCT-β-CD. mdpi.com The resulting network polymers incorporate β-cyclodextrin units, which can encapsulate other molecules, offering potential applications in areas like dye adsorption. mdpi.comnih.gov
The synthesis of these network polymers has been successfully demonstrated using various polyamines, including linear polyethyleneimine (LPEI), polyallylamine (PAA), and ε-poly-L-lysine (EPL). mdpi.comnih.gov The reactions are typically carried out in water or a methanol/water mixture. mdpi.comnih.gov The formation of a stable, three-dimensional network structure is characteristic of these hydrogels, which are hydrophilic and can absorb significant amounts of water while remaining insoluble. mdpi.com
The fundamental chemical process underpinning the formation of these network polymers is a nucleophilic substitution reaction. mdpi.comnih.gov In this reaction, the nucleophilic amine groups of the polyamine attack the electrophilic carbon atom on the triazine ring of MCT-β-CD, displacing the chlorine atom. mdpi.com This forms a stable covalent bond between the polyamine and the cyclodextrin (B1172386) derivative. mdpi.com
This process is an effective method for forming network polymers, as the polyamines possess multiple amine groups, and the MCT-β-CD can act as a linker. mdpi.com The crosslinking reaction of amine-based polymers with multifunctional molecules containing chlorotriazine, such as MCT-β-CD, is a recognized strategy for creating these networks. mdpi.com The high reactivity of the primary and secondary amine groups in polyamines makes them well-suited for such crosslinking reactions. mdpi.com
A significant outcome of the reaction between MCT-β-CD and polyamines under specific conditions is the formation of porous polymers through a process known as reaction-induced phase separation. mdpi.comnih.gov This phenomenon occurs when the polymerization process leads to the separation of the system into a polymer-rich phase and a solvent-rich phase. nih.govresearchgate.netresearchgate.net
In the synthesis of porous polymers from MCT-β-CD and polyamines, this phase separation can be induced by conducting the reaction at high material concentrations (e.g., 30 wt%). mdpi.comnih.gov The resulting porous structures are often composed of connected or gathered particles, as well as disordered bulky structures. mdpi.comnih.gov The morphology of these porous polymers is influenced by the molecular structure of the polyamine and the specific reaction conditions. mdpi.comnih.gov The process is believed to occur via spinodal decomposition, leading to the formation of these distinct porous morphologies. mdpi.com
Role of Monochlorotriazinyl-β-Cyclodextrin as a Multifunctional Crosslinking Agent
Monochlorotriazinyl-β-cyclodextrin serves as a multifunctional crosslinking agent in the synthesis of hydrogels and network polymers. mdpi.comnih.gov A crosslinking agent is a molecule that can form bridges between polymer chains, creating a more stable and durable three-dimensional network. youtube.com Chemical crosslinking, as facilitated by MCT-β-CD, results in the formation of permanent covalent bonds, leading to hydrogels with good mechanical stability. nih.gov
The "multifunctional" nature of MCT-β-CD arises from two key aspects. Firstly, the monochlorotriazinyl group provides a reactive site for covalent bonding with polymers like polyamines. mdpi.com Secondly, the inherent β-cyclodextrin cavity can form inclusion complexes with various guest molecules, adding another layer of functionality to the resulting polymer network. mdpi.commdpi.com This dual functionality makes MCT-β-CD a versatile tool in designing advanced polymeric materials. mdpi.com The use of such crosslinking agents is crucial for strengthening the properties of hydrogels. mdpi.com
Design and Synthesis of Porous Polymeric Architectures Incorporating Monochlorotriazinyl-β-Cyclodextrin
The design and synthesis of porous polymeric architectures using MCT-β-CD allow for the creation of materials with tailored properties. The morphology of the resulting porous polymers is highly dependent on the reaction parameters, such as the choice of polyamine, the molar feed ratio of MCT-β-CD to the amine groups ([MCT]/[NH]), and the concentration of the reactants. mdpi.comnih.gov
Research has shown that the molecular structure of the polyamine significantly affects the morphology of the final porous polymer. mdpi.com For instance, the particle size of the porous polymers can be influenced by the molecular weight of the polyamine used. mdpi.comnih.gov An increase in the molecular weight of linear polyethyleneimine (LPEI) and polyallylamine (PAA) has been observed to decrease the particle size of the resulting polymers. mdpi.comnih.gov
The molar feed ratio of [MCT]/[NH] is another critical factor. A feed molar ratio of 0.5 has been found to be favorable for producing porous polymers. mdpi.comnih.gov Similarly, material concentrations in the range of 20–30 wt% are preferable for achieving the desired porous structures through reaction-induced phase separation. mdpi.com The mechanical properties of these porous polymers, such as Young's modulus, have been shown to increase with bulk density, which is associated with smaller particle sizes. mdpi.comnih.gov
Below is a data table summarizing the influence of reaction conditions on the morphology of porous polymers formed from the reaction of polyamines and MCT-β-CD, based on published research findings. mdpi.com
| Polyamines | [MCT]/[NH] Molar Feed Ratio | Material Concentration (wt%) | Resulting Porous Morphology |
| Linear Polyethyleneimine (LPEI) | 0.5 | 30 | Porous polymer composed of connected particles |
| Polyallylamine (PAA) | 0.5 | 30 | Porous polymer with gathered or slightly connected particles |
| ε-poly-L-lysine (EPL) | 0.5 | 30 | Disordered bulky structures |
| LPEI | < 0.5 | 30 | Tended to form non-porous gels |
| PAA | > 0.5 | 30 | Tended to form non-porous gels |
Computational Chemistry and Molecular Modeling Approaches
Molecular Dynamics Simulations of Host-Guest Systems and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic nature of MCT-β-CD inclusion complexes. nih.govnih.govnih.gov These simulations track the movement of atoms over time, providing a detailed picture of the conformational changes and intermolecular interactions that govern the formation and stability of these complexes. nih.govresearchgate.net
In a notable study, MD simulations were employed to investigate the stability of inclusion complexes formed between MCT-β-CD and the pyrethroid insecticides permethrin (B1679614) (PERM) and cypermethrin (B145020) (CYPERM). nih.gov The simulations revealed that van der Waals (VDW) energy is a crucial factor in the stability of these complexes. The study also demonstrated that increasing temperature can lead to the disruption of the inclusion complex. nih.gov
MD simulations are particularly useful for understanding the behavior of these systems in different environments. mdpi.com For instance, simulations can be performed in aqueous solutions to mimic physiological conditions or in various solvents to predict how the inclusion process might be affected. mdpi.comsemanticscholar.org The choice of force fields, such as GAFF in combination with Glycam06 or q4md-CD, is critical for the accuracy of these simulations. nih.gov
Key findings from MD simulations of cyclodextrin (B1172386) host-guest systems include:
The identification of the most stable conformations of the inclusion complex.
The role of water molecules in the binding process. nih.govrsc.org
The influence of the guest molecule's orientation within the cyclodextrin cavity. researchgate.net
Molecular Mechanics Calculations for Interaction Energy Assessment
Molecular mechanics (MM) calculations are a computationally efficient method for estimating the interaction energies between MCT-β-CD and its guest molecules. semanticscholar.org These calculations are often used in conjunction with MD simulations to provide a more comprehensive understanding of the binding process. nih.gov
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for calculating the binding free energy of host-guest complexes. semanticscholar.org This method combines the molecular mechanics energy of the complex with a continuum solvation model to estimate the free energy of binding in solution. semanticscholar.org
A study on the interaction between β-cyclodextrin and water utilized MM2 force field calculations to analyze intermolecular interaction strength. nih.govrsc.org This highlights the utility of molecular mechanics in quantifying the forces that drive complex formation. The interaction energies for the inclusion of ampicillin (B1664943) and ibuprofen (B1674241) with β-cyclodextrin have also been analyzed using MM/PBSA, providing insights into the major contributions to the interaction energy. semanticscholar.org
| Complex | Guest Molecule | Calculated Binding Free Energy (kcal/mol) | Experimental Binding Free Energy (kJ/mol) |
|---|---|---|---|
| d-asparagine-β-CD | d-asparagine | -3.86 | N/A |
| l-asparagine-β-CD | l-asparagine | -3.81 | N/A |
| β-CD + ampicillin | Ampicillin | N/A | -17.3 |
| β-CD + ibuprofen | Ibuprofen | N/A | -23.4 |
Data derived from studies on β-cyclodextrin complexes. semanticscholar.orgmdpi.com Note that the theoretical values may not directly correlate with experimental absolute values due to the different methodologies employed. semanticscholar.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical (QC) calculations provide a highly accurate description of the electronic structure and reactivity of MCT-β-CD and its inclusion complexes. nih.govnih.gov These methods, such as Density Functional Theory (DFT), are essential for understanding the nature of chemical bonds, charge distribution, and the electronic transitions that occur upon complex formation. nih.govmdpi.com
A study utilizing time-dependent density functional theory (TDDFT) investigated the UV-vis absorption spectra of MCT-β-CD and its inclusion complexes with PERM and CYPERM. nih.gov The calculations, employing functionals like BLYP-D3, B3LYP-D3, and M06-2X-D3, revealed that the absorption bands of MCT-β-CD are primarily due to n→π* and n→σ* transitions. nih.gov Upon forming inclusion complexes, these bands shift due to intramolecular charge transfer (ICT). nih.gov
DFT calculations have also been used to study the stability of β-cyclodextrin complexes with various guest molecules, providing insights into the role of hydrogen bonding and van der Waals interactions. mdpi.com The choice of functional and basis set is crucial for obtaining accurate results. mdpi.comnih.gov For instance, the B3LYP functional is widely used for studying organic molecules and their interactions. mdpi.comarxiv.org
| System | Computational Method | Key Finding |
|---|---|---|
| MCT-β-CD | TDDFT (BLYP-D3, B3LYP-D3, M06-2X-D3) | Absorption bands arise from n→π* and n→σ* transitions. nih.gov |
| MCT-β-CD/PERM & MCT-β-CD/CYPERM | TDDFT | Shift in absorption bands due to intramolecular charge transfer (ICT). nih.gov |
| β-CD/Phenol | DFT | Quantified intramolecular and intermolecular interactions, including hydrogen bonds and van der Waals forces. mdpi.com |
| β-CD/Asparagine Enantiomers | DFT (B3LYP/6-311G(d,p)) | Optimized structures and calculated theoretical IR spectra. mdpi.com |
Predictive Modeling of Binding Affinity and Specificity in Inclusion Complexes
Predictive modeling, often employing machine learning techniques, is an emerging area in the study of cyclodextrin inclusion complexes. nih.gov These models aim to predict the binding affinity and specificity of a host-guest pair based on their structural and chemical features.
By training models on large datasets of known host-guest complexes, it is possible to develop scoring functions that can rapidly screen potential guest molecules for their ability to bind to MCT-β-CD. nih.gov These models can incorporate various parameters, including energy terms from molecular mechanics calculations and descriptors of molecular shape and electronic properties. nih.gov
For example, supervised machine learning models have been developed to predict the binding affinity of protein-ligand complexes, and similar approaches can be applied to cyclodextrin systems. nih.gov These models have shown improved predictive power compared to traditional scoring functions used in molecular docking. nih.gov The development of accurate predictive models for MCT-β-CD inclusion complexes would significantly accelerate the discovery of new applications for this versatile compound.
Emerging Research Frontiers and Future Perspectives
Development of Novel Monochlorotriazinyl-Cyclodextrin Architectures for Advanced Applications
The development of novel architectures involving MCT-β-CD is a burgeoning area of research, with a significant focus on modifying surfaces to impart specific functionalities. The reactive monochlorotriazinyl group allows for the covalent grafting of the cyclodextrin (B1172386) onto various substrates, particularly textile fibers, creating durable and functional materials. scispace.com
One of the primary applications of these novel architectures is in the field of functional textiles. By immobilizing MCT-β-CD onto cotton fabrics, researchers have successfully created materials capable of hosting and releasing active compounds in a controlled manner. scispace.comresearchgate.net For instance, cotton fabrics treated with MCT-β-CD have been shown to effectively entrap and prolong the release of fragrances, such as sandalwood oil, for extended periods. researchgate.net Similarly, these functionalized textiles can form inclusion complexes with insecticides like cypermethrin (B145020) and prallethrin, offering potential for personal protection against mosquitos. researchgate.net The ability of the cyclodextrin cavity to form host-guest complexes is central to these applications, providing a mechanism for the sustained release of active agents. nih.gov
Recent studies have also explored the synthesis of new MCT-β-CD derivatives to enhance their properties and expand their application scope. For example, research into itaconyl-β-cyclodextrin, a novel derivative, has demonstrated improved solubility and complexation efficiency, highlighting the potential for designing derivatives with tailored characteristics for specific applications. nih.gov
The table below summarizes key findings from studies on the synthesis and properties of MCT-β-CD.
| Parameter | Finding | Source |
| Synthesis | Prepared from the reaction of cyanuric chloride and β-cyclodextrin. | researchgate.net |
| Yield | A yield of 61.72% has been reported. | researchgate.net |
| Degree of Substitution (DS) | An average substitution degree of 1.43 for the hydroxyl groups has been achieved. | researchgate.net |
| Water Solubility | The water solubility of MCT-β-CD is reported to be 0.40 g/mL at room temperature. | researchgate.net |
Integration into Multifunctional Material Systems
The integration of MCT-β-CD into multifunctional material systems is another promising research direction. This involves combining the unique properties of MCT-β-CD with other materials to create synergistic effects and novel functionalities.
A notable example is the development of multifunctional textile finishes. Researchers have successfully combined MCT-β-CD with other compounds, such as tetrol, to create cotton fabrics with enhanced properties. researchgate.net In one study, a two-step treatment involving a tetrol and MCT-β-CD resulted in a fabric with improved wettability and significantly increased wrinkle resistance. researchgate.net The presence of MCT-β-CD on the fabric was confirmed through various analytical techniques, and a qualitative test with phenolphthalein (B1677637) indicated the formation of an inclusion compound. researchgate.net
Furthermore, MCT-β-CD has been grafted onto graphene oxide to create a "green nanoreactor." researchgate.net This hybrid material leverages the high surface area and unique properties of graphene oxide with the host-guest capabilities of cyclodextrin. The resulting nanoreactor has been successfully used for the selective oxidation of benzyl (B1604629) alcohol derivatives in water, demonstrating its potential as a reusable and environmentally friendly catalyst. researchgate.net
The development of fibers with combined functionalities, such as deodorizing and cooling properties, has also been explored. nih.gov By immobilizing MCT-β-CD on fibers, it is possible to complex malodorous compounds, while also incorporating cooling agents like menthol (B31143) within the cyclodextrin cavity. nih.gov
The following table details examples of multifunctional systems incorporating MCT-β-CD.
| Multifunctional System | Components | Application | Key Findings | Source |
| Functional Textile Finish | MCT-β-CD and Tetrol on cotton | Improved fabric properties | Enhanced wettability and wrinkle-proofing capacity. | researchgate.net |
| Green Nanoreactor | MCT-β-CD grafted on Graphene Oxide | Selective oxidation reactions | Efficient and reusable catalyst for green chemistry applications. | researchgate.net |
| Deodorizing and Cooling Fibers | MCT-β-CD with menthol on fibers | Functional apparel | Provides both deodorizing and cooling sensations. | nih.gov |
Advancements in Green Chemistry Principles for Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis and application of MCT-β-CD, aiming to develop more environmentally friendly processes and products. Research in this area focuses on using sustainable materials, reducing waste, and employing milder reaction conditions.
The synthesis of MCT-β-CD itself can be considered a step towards greener functional materials, as it utilizes the renewable resource β-cyclodextrin, which is derived from starch. nih.gov Furthermore, the application of MCT-β-CD in textile finishing can be more environmentally benign compared to some conventional methods. For instance, the use of MCT-β-CD allows for the permanent fixation of functionalities onto fabrics, potentially reducing the need for frequent reapplications and the associated environmental impact. scispace.com
A significant advancement in the green application of MCT-β-CD is its use as a component in a "green nanoreactor." researchgate.net The synthesis of graphene oxide-supported MCT-β-CD provides a metal-free catalyst that can operate in water at room temperature, which are key aspects of green chemistry. researchgate.net This system offers advantages such as easy separation and excellent reusability of the catalyst. researchgate.net
Moreover, there is a growing interest in using β-cyclodextrin and its derivatives as green supramolecular catalysts in various organic reactions, promoting eco-efficient synthetic routes. dntb.gov.ua The water-soluble and biodegradable nature of cyclodextrins makes them attractive alternatives to traditional catalysts that may be toxic or require harsh organic solvents. dntb.gov.ua
Methodological Progress in Characterization and Computational Modeling
Advancements in analytical techniques and computational modeling are providing deeper insights into the structure, properties, and interactions of MCT-β-CD. These methods are crucial for understanding the behavior of this compound and for designing new materials with desired functionalities.
A range of analytical techniques are employed to characterize MCT-β-CD and its inclusion complexes. Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the structure of the product and to study the interactions between the host and guest molecules. researchgate.netresearchgate.netnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, provides detailed information about the structure and the formation of inclusion complexes. researchgate.netresearchgate.net Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability of MCT-β-CD and its complexes. nih.gov Scanning Electron Microscopy (SEM) is employed to visualize the surface morphology of materials modified with MCT-β-CD. researchgate.net
Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for studying the structure and interactions of MCT-β-CD at the molecular level. nih.gov DFT calculations have been used to determine the most stable isomer of trisubstituted MCT-β-CD and to model the geometry of its inclusion complexes with guest molecules like cypermethrin and permethrin (B1679614). nih.gov These calculations can predict how the guest molecule is oriented within the cyclodextrin cavity and provide insights into the nature of the host-guest interactions. nih.gov Molecular modeling can also be used to predict the spatial arrangement of host-guest complexes in solution, complementing experimental techniques like NMR. nih.gov
The combination of these advanced characterization and modeling techniques is essential for the rational design and development of new and improved materials based on monochlorotriazinyl-β-cyclodextrin.
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing MCT-β-CD, and how can its purity be validated?
- Methodology : Synthesis typically involves reacting β-cyclodextrin with cyanuric chloride under alkaline conditions (pH 10–12) at 40–60°C. Key parameters include reaction time, molar ratios (e.g., 1:2–1:4 for β-CD:cyanuric chloride), and temperature control to avoid hydrolysis of the triazinyl group. Post-synthesis, purity can be validated using FTIR (to confirm triazinyl substitution via C-Cl stretching at ~750 cm⁻¹) and HPLC with UV detection at 260 nm .
Q. How can MCT-β-CD inclusion complexes be characterized to confirm host-guest interactions?
- Methodology : Use NMR (¹H and ROESY) to observe chemical shift changes and intermolecular NOEs between β-CD cavities and guest molecules. Complementary techniques include phase-solubility studies (Higuchi-Connors method) to calculate stability constants (K₁:₁) and thermogravimetric analysis (TGA) to assess thermal stability changes upon complexation .
Q. What standardized protocols exist for applying MCT-β-CD in textile functionalization (e.g., antimicrobial finishes)?
- Methodology : Pad-dry-cure methods are common. For example, cotton fabrics are impregnated with MCT-β-CD solutions (5–10% w/v) containing crosslinking agents (e.g., citric acid) at pH 5–6, cured at 150–160°C for 2–3 minutes. Efficacy is tested via AATCC 100 (antimicrobial activity) and ISO 6330 (durability to washing) .
Advanced Research Questions
Q. How can reaction conditions be optimized for MCT-β-CD grafting onto polysaccharides (e.g., starch) to maximize substitution efficiency?
- Methodology : Employ response surface methodology (RSM) to model interactions between variables like pH, temperature, and reactant ratios. For starch modification, optimal conditions reported include pH 11.5, 50°C, and a molar ratio of 1:3 (starch:MCT-β-CD), yielding >80% substitution efficiency. Validate via elemental analysis (nitrogen content) .
Q. What strategies resolve contradictions in reported binding affinities of MCT-β-CD for hydrophobic guests (e.g., mycotoxins)?
- Methodology : Discrepancies often arise from solvent polarity and guest ionization states. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics in varied solvents (e.g., water vs. water:ethanol mixtures). Fluorescence spectroscopy with mycotoxins (e.g., aflatoxin B₁) can quantify fluorescence enhancement upon complexation, with corrections for inner-filter effects .
Q. How can MCT-β-CD’s biocompatibility be systematically evaluated for drug delivery applications?
- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) at concentrations up to 10 mM. In vivo studies should follow OECD 423 guidelines, monitoring acute toxicity in rodent models. Compare results with unmodified β-CD to assess the impact of triazinyl substitution on toxicity thresholds .
Q. What advanced analytical techniques quantify MCT-β-CD’s surface modification efficiency on nanomaterials?
- Methodology : X-ray photoelectron spectroscopy (XPS) detects surface chlorine atoms from triazinyl groups (binding energy ~200 eV). Atomic force microscopy (AFM) in tapping mode can map surface roughness changes post-modification. For colloidal systems, dynamic light scattering (DLS) tracks hydrodynamic diameter shifts upon β-CD grafting .
Methodological Notes for Data Interpretation
- Contradiction Analysis : When conflicting data arise (e.g., binding constants), cross-validate using orthogonal techniques (e.g., NMR + ITC) and control for environmental factors like ionic strength .
- Experimental Design : For textile applications, include unmodified β-CD and blank fabric controls to isolate MCT-β-CD’s contribution to functional properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
